Cas no 93469-29-5 (N-(3-Aminophenyl)butanamide)

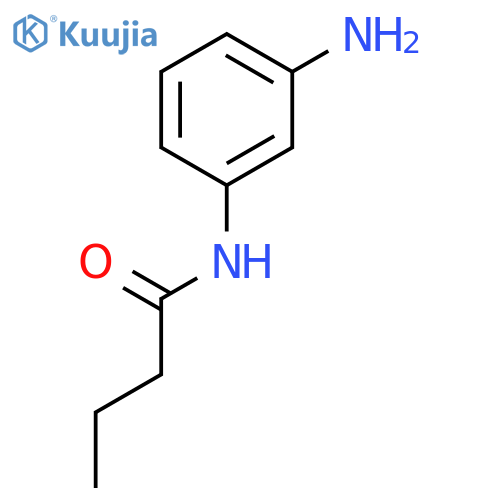

N-(3-Aminophenyl)butanamide structure

商品名:N-(3-Aminophenyl)butanamide

N-(3-Aminophenyl)butanamide 化学的及び物理的性質

名前と識別子

-

- N-(3-Aminophenyl)butyramide

- N-(3-Aminophenyl)butanamide

- N-(3-aminophenyl)butanamide(SALTDATA: FREE)

- 3-butyrylaminoaniline

- butanamide,n-(3-aminophenyl)

- m-butyrylaminoaniline

- N-(3-aminophenyl)butyramine

- EN300-45175

- Oprea1_295521

- BB 0245335

- CS-0207126

- SCHEMBL629093

- TimTec1_000824

- NCGC00175084-01

- AG-670/25010038

- 93469-29-5

- DRXFARCOYOPZDW-UHFFFAOYSA-N

- VS-00500

- N-(3-Amino-phenyl)-butyramide

- DTXSID40352217

- HMS1536F10

- MFCD02063078

- Oprea1_229581

- AKOS000108319

- BRD-K24155516-001-01-4

- STK057559

- butanamide, n-(3-aminophenyl)-

- BBL000222

- ALBB-012033

-

- MDL: MFCD02063078

- インチ: InChI=1S/C10H14N2O/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4,11H2,1H3,(H,12,13)

- InChIKey: DRXFARCOYOPZDW-UHFFFAOYSA-N

- ほほえんだ: CCCC(NC1=CC=CC(N)=C1)=O

計算された属性

- せいみつぶんしりょう: 178.11100

- どういたいしつりょう: 178.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

- 密度みつど: 1.129

- ふってん: 398°C at 760 mmHg

- フラッシュポイント: 194.5°C

- 屈折率: 1.6

- PSA: 55.12000

- LogP: 2.66160

N-(3-Aminophenyl)butanamide セキュリティ情報

N-(3-Aminophenyl)butanamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(3-Aminophenyl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024288-1g |

N-(3-Aminophenyl)butanamide |

93469-29-5 | 1g |

3298.0CNY | 2021-07-05 | ||

| Enamine | EN300-45175-1.0g |

N-(3-aminophenyl)butanamide |

93469-29-5 | 1g |

$104.0 | 2023-06-08 | ||

| Enamine | EN300-45175-10.0g |

N-(3-aminophenyl)butanamide |

93469-29-5 | 10g |

$372.0 | 2023-06-08 | ||

| TRC | B405905-50mg |

N-(3-Aminophenyl)butanamide |

93469-29-5 | 50mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B405905-100mg |

N-(3-Aminophenyl)butanamide |

93469-29-5 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Enamine | EN300-45175-0.05g |

N-(3-aminophenyl)butanamide |

93469-29-5 | 0.05g |

$87.0 | 2023-06-08 | ||

| Enamine | EN300-45175-0.5g |

N-(3-aminophenyl)butanamide |

93469-29-5 | 0.5g |

$100.0 | 2023-06-08 | ||

| eNovation Chemicals LLC | Y1253985-5g |

N-(3-AMINOPHENYL)BUTANAMIDE |

93469-29-5 | 95% | 5g |

$315 | 2024-06-07 | |

| Enamine | EN300-45175-0.25g |

N-(3-aminophenyl)butanamide |

93469-29-5 | 0.25g |

$96.0 | 2023-06-08 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024288-500mg |

N-(3-Aminophenyl)butanamide |

93469-29-5 | 500mg |

2144CNY | 2021-05-07 |

N-(3-Aminophenyl)butanamide 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

93469-29-5 (N-(3-Aminophenyl)butanamide) 関連製品

- 19246-04-9(2'-Isopropylacetanilide)

- 2364-50-3(3-Methyl-N-phenylbutanamide)

- 59690-89-0(N-(4-Aminophenyl)propanamide)

- 22987-10-6(N-(3-aminophenyl)propanamide)

- 24731-73-5(N,N'-(1,4-Phenylene)bis(acetoacetamide))

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93469-29-5)N-(3-Aminophenyl)butanamide

清らかである:99%/99%

はかる:5g/10g

価格 ($):226/284